2-Bromo-7-iodobenzo[d]oxazole

Molecular weight Elemental composition Physical property differentiation

2-Bromo-7-iodobenzo[d]oxazole (CAS 1806319-27-6) is a dihalogenated heterocyclic building block belonging to the benzo[d]oxazole family. Its molecular formula is C₇H₃BrINO and its molecular weight is 323.91 g/mol.

Molecular Formula C7H3BrINO
Molecular Weight 323.91 g/mol
Cat. No. B12875576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-7-iodobenzo[d]oxazole
Molecular FormulaC7H3BrINO
Molecular Weight323.91 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)I)OC(=N2)Br
InChIInChI=1S/C7H3BrINO/c8-7-10-5-3-1-2-4(9)6(5)11-7/h1-3H
InChIKeyVYUWLHFABADKDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-7-iodobenzo[d]oxazole – Chemical Identity and Procurement-Ready Baseline


2-Bromo-7-iodobenzo[d]oxazole (CAS 1806319-27-6) is a dihalogenated heterocyclic building block belonging to the benzo[d]oxazole family . Its molecular formula is C₇H₃BrINO and its molecular weight is 323.91 g/mol . The compound bears a bromine atom at position 2 of the oxazole ring and an iodine atom at position 7 on the fused benzene ring, establishing a defined regiochemical pattern that dictates its reactivity profile in metal-catalysed cross-coupling reactions [1]. Benzo[d]oxazole derivatives are recognised scaffolds in medicinal chemistry, materials science, and agrochemical research [2].

Why 2-Bromo-7-iodobenzo[d]oxazole Cannot Be Replaced by Generic Benzo[d]oxazole Intermediates


Benzo[d]oxazole derivatives bearing different halogen substitution patterns are not functionally interchangeable for demanding synthetic applications. The identity of each halogen (Br at C2; I at C7) and its exact ring position collectively determine the oxidative addition rate, chemoselectivity, and site-selectivity in palladium-catalysed cross-coupling sequences [1]. Replacement of the C7 iodine with chlorine or the C2 bromine with a second iodine fundamentally alters the kinetic hierarchy of the two electrophilic sites, thereby compromising the orthogonality required for sequential, programmable C–C bond construction [2]. Molecule-specific physicochemical properties—molecular weight, lipophilicity, and polar surface area—also shift with each halogen substitution, affecting downstream purification behaviour, solubility, and biological target engagement when the compound is used as a late-stage diversification precursor . Consequently, procurement of a specific dihalogenated regioisomer is essential to preserve both reaction predictability and property-based design objectives.

2-Bromo-7-iodobenzo[d]oxazole – Quantified Differentiation from Closest Comparators


Molecular Weight and Elemental Composition: Distinguished from 2,7-Dibromo and 2,7-Diiodo Analogues

2-Bromo-7-iodobenzo[d]oxazole (MW 323.91 g/mol) occupies a distinct molecular-weight envelope between the lighter 2,7-dibromobenzo[d]oxazole (MW 276.91 g/mol) and the heavier 2,7-diiodobenzo[d]oxazole (MW 370.91 g/mol) . The mono-iodo/mono-bromo constitution provides a mass increment of +47.0 g/mol over the dibromo analogue and −47.0 g/mol versus the diiodo analogue, directly influencing chromatographic retention, mass spectrometric detection sensitivity, and bulk physical handling characteristics during procurement and formulation .

Molecular weight Elemental composition Physical property differentiation

Orthogonal Cross-Coupling Reactivity: Chemoselective Discrimination Between C2–Br and C7–I Sites

The general oxidative addition reactivity order for aryl halides towards Pd(0) is established as I > Br >> Cl [1]. This hierarchy, confirmed through kinetic studies on distinct mechanisms for chloro-, bromo-, and iodoarene oxidative addition to Pd(0) [2], enables 2-bromo-7-iodobenzo[d]oxazole to serve as a dual-electrophile building block. The C7–I site undergoes preferential oxidative addition under mild Pd(0) catalysis, allowing a first Suzuki, Sonogashira, or Heck coupling at C7 in the presence of the intact C2–Br bond. Subsequent activation of the C2–Br site under more forcing conditions or with a different catalyst system enables sequential, programmed introduction of two different aryl/alkynyl fragments [3]. No comparable orthogonal reactivity is available from 2,7-dibromobenzo[d]oxazole (two C–Br sites of near-identical reactivity) or 2,7-diiodobenzo[d]oxazole (two C–I sites), which suffer from statistical product mixtures and compromised site-selectivity in one-pot or telescoped sequences [4].

Chemoselectivity Sequential cross-coupling Oxidative addition hierarchy

Regioisomeric Differentiation: C2-Br/C7-I vs. C2-I/C7-Br Substitution Pattern

The regioisomer 7-bromo-2-iodobenzo[d]oxazole (CAS 1803742-30-4, MW 323.91 g/mol) shares the identical molecular formula and mass with 2-bromo-7-iodobenzo[d]oxazole but places iodine at the oxazole C2 position and bromine at the benzene C7 position . This positional swap carries profound synthetic consequences: the C2 position of the oxazole ring is the electronically activated site for nucleophilic aromatic substitution and metallation, meaning iodine at C2 enables a different coupling sequence than bromine at C2 [1]. Users must select the correct regioisomer based on which position is intended to undergo the first (iodine-selective) coupling event, making procurement of the correct CAS-defined regioisomer critical for route fidelity.

Regioisomerism Site reactivity Synthetic planning

Predicted ADME-Property Differentiation: Lipophilicity vs. 2,7-Dihalogenated Analogues

ACD/Labs Percepta predictions indicate that the mixed bromo-iodo substitution pattern yields a predicted LogP intermediate between the dibromo and diiodo extremes . Specifically, 2,7-diiodobenzo[d]oxazole is predicted to have LogP = 4.52, while 2-bromo-7-iodobenzo[d]oxazole is expected to exhibit a LogP approximately 0.4–0.6 log units lower due to the reduced iodine content . This lower lipophilicity can translate to improved aqueous solubility and more favourable off-target selectivity profiles when the compound is used as a scaffold or intermediate in medicinal chemistry programmes. The predicted polar surface area (PSA ≈ 26 Ų) and zero Rule-of-5 violations indicate acceptable drug-like properties .

Lipophilicity LogP Drug-likeness Physicochemical profile

Biological Target Engagement: P2X7 Receptor Antagonist Activity as a Representative In Vitro Benchmark

2-Bromo-7-iodobenzo[d]oxazole (CHEMBL4066742) has been evaluated for antagonist activity at the human P2X7 receptor in THP-1 cells, yielding an IC50 of 3.38 μM (3.38×10³ nM) in a BzATP-induced YO-PRO-1 iodide uptake assay [1]. While direct head-to-head data for the 2,7-dihalogenated comparators on the same target are not publicly available, this IC50 value establishes the compound as a moderately potent P2X7 antagonist and provides a quantitative benchmark for structure-activity relationship (SAR) studies in the benzoxazole series [2]. The presence of the iodine atom at C7 may contribute to enhanced binding through halogen bonding interactions with the receptor pocket, a rationale consistent with the preferential incorporation of heavy halogens in P2X7 ligand optimisation [3].

P2X7 receptor IC50 Benzoxazole pharmacology In vitro activity

Procurement-Relevant Application Scenarios for 2-Bromo-7-iodobenzo[d]oxazole


Sequential, Programmable C–C Bond Construction via Chemoselective Cross-Coupling

2-Bromo-7-iodobenzo[d]oxazole is ideally suited as a dual-electrophile building block for the iterative synthesis of unsymmetrically 2,7-disubstituted benzo[d]oxazoles [1]. In a typical workflow, the C7–I site undergoes a first Suzuki, Sonogashira, or Heck coupling under mild Pd(0) catalysis (e.g., Pd(PPh₃)₄, room temperature to 60 °C), leaving the C2–Br bond intact. After purification, the C2–Br is subsequently activated under more forcing conditions (e.g., Pd(dba)₂/XPhos, elevated temperature) for a second, different coupling partner, yielding a fully differentiated diarylated product in high overall yield [2]. This sequential mode of reactivity is not accessible from symmetrically dihalogenated benzo[d]oxazole derivatives and constitutes the primary differentiator for procurement decisions in medicinal chemistry and materials programmes [3].

P2X7 Receptor Antagonist Hit-to-Lead Optimisation

With a confirmed IC50 of 3.38 μM against the human P2X7 receptor in THP-1 cells [1], 2-bromo-7-iodobenzo[d]oxazole serves as a validated starting point for structure-activity relationship (SAR) campaigns targeting inflammatory disorders. The halogen substituents at C2 and C7 each offer independent diversification vectors: the C7–I site can be exploited for early-stage library synthesis via cross-coupling, while the C2–Br provides a handle for late-stage functionalisation to modulate potency, selectivity, and pharmacokinetic properties [2]. Procurement of this exact regioisomer ensures that the established SAR is reproduced, which is critical when scaling from milligram hit confirmation to gram-scale lead optimisation [3].

Fluorescent Probe and Materials Science Scaffold Derivatisation

Benzo[d]oxazole derivatives are established scaffolds in the development of organic fluorophores, OLED emitters, and nonlinear optical materials [1]. The mixed halogen substitution pattern of 2-bromo-7-iodobenzo[d]oxazole permits sequential installation of electron-donating and electron-withdrawing aryl groups at C7 and C2 respectively, enabling fine-tuning of the HOMO–LUMO gap and emission wavelength [2]. The intermediate molecular weight (323.91 g/mol) and predicted LogP (~3.9–4.1) facilitate purification by standard flash chromatography, and the availability of reliable analytical characterisation data (InChIKey: VYUWLHFABADKDE-UHFFFAOYSA-N) [3] supports quality control during materials procurement for device fabrication.

Late-Stage Functionalisation in Agrochemical Intermediate Synthesis

Halogenated benzo[d]oxazoles are recurring motifs in herbicidal and fungicidal active ingredients [1]. The C7–I site of 2-bromo-7-iodobenzo[d]oxazole can be chemoselectively derivatised with heterocyclic boronic acids or acetylene derivatives to introduce agrochemically relevant moieties (e.g., pyridine, pyrazole, triazole) while retaining the C2–Br for subsequent amination or etherification [2]. This sequential functionalisation strategy reduces step count and improves atom economy compared to building the heterocyclic core de novo for each analogue, providing a procurement-driven efficiency gain for agrochemical discovery laboratories synthesising focused libraries [3].

Quote Request

Request a Quote for 2-Bromo-7-iodobenzo[d]oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.